N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-9H-xanthene-9-carboxamide
CAS No.: 2034619-77-5
Cat. No.: VC4941110
Molecular Formula: C26H24N4O2
Molecular Weight: 424.504
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034619-77-5 |
|---|---|
| Molecular Formula | C26H24N4O2 |
| Molecular Weight | 424.504 |
| IUPAC Name | N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C26H24N4O2/c1-17-19(18(2)30(29-17)24-13-7-8-15-27-24)14-16-28-26(31)25-20-9-3-5-11-22(20)32-23-12-6-4-10-21(23)25/h3-13,15,25H,14,16H2,1-2H3,(H,28,31) |
| Standard InChI Key | RZQTUBYNOZTPRL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Introduction
Structural Overview
This compound consists of three primary components:
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Xanthene Core: The xanthene scaffold provides rigidity and fluorescence properties, often utilized in imaging and sensor applications.
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Pyrazole Ring: The 3,5-dimethyl-1H-pyrazole contributes to the compound's aromaticity and potential biological activity.
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Pyridine Substituent: The pyridine group enhances electronic interactions and may influence binding affinity in biological systems.
The molecular structure integrates these components through an ethyl linker to form a carboxamide functional group, which is known for its stability and potential hydrogen-bonding capabilities.
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions:
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Formation of the Pyrazole Ring: This is achieved by cyclization reactions involving hydrazines and diketones (e.g., acetylacetone).
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Coupling with Pyridine: The pyridine unit can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
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Attachment to Xanthene Core: The xanthene derivative can be functionalized with a carboxylic acid group, followed by amidation using the pyrazole-pyridine intermediate.
These steps require precise control over reaction conditions to ensure high yields and purity.
Potential Applications
This compound's structure suggests several possible applications:
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Biological Activity: The pyrazole and pyridine rings are common in pharmacophores, indicating potential as an inhibitor or ligand in biological systems.
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Fluorescent Probes: The xanthene core is known for its fluorescent properties, making it suitable for use in imaging or sensing applications.
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Material Science: Its stability and aromaticity may be leveraged in designing functional materials or catalysts.
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